Cas no 1654772-88-9 (1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride)

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride is a fluorinated piperidine derivative with a difluoroethyl substituent, serving as a valuable intermediate in pharmaceutical and agrochemical research. Its dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. The presence of the difluoroethyl group may improve metabolic resistance and bioavailability, making it useful in the development of bioactive molecules. The amine functionality allows for further derivatization, enabling its incorporation into more complex structures. This compound is particularly relevant in medicinal chemistry for the synthesis of potential drug candidates targeting central nervous system (CNS) disorders or other therapeutic areas. High-purity grades ensure consistency in research applications.
1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride structure
1654772-88-9 structure
Product Name:1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride
CAS No:1654772-88-9
MF:C7H16Cl2F2N2
MW:237.118146896362
MDL:MFCD30347414
CID:5461929
PubChem ID:117858978
Update Time:2025-08-03

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride
    • 1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride
    • Z2740701562
    • MDL: MFCD30347414
    • Inchi: 1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H
    • InChI Key: ZZXRNEHEWMKGME-UHFFFAOYSA-N
    • SMILES: Cl.Cl.FC(CN1CCCC(C1)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Topological Polar Surface Area: 29.3

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride Pricemore >>

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Additional information on 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

Comprehensive Overview of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride (CAS No. 1654772-88-9)

The compound 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride (CAS 1654772-88-9) is a fluorinated piperidine derivative that has garnered significant attention in pharmaceutical and biochemical research. With its unique structural features, including a difluoroethyl group and a piperidin-3-amine backbone, this molecule is widely studied for its potential applications in drug discovery, particularly in the development of central nervous system (CNS) targeting agents. Researchers are increasingly exploring its role in modulating neurotransmitter systems, making it a subject of interest for neurological and psychiatric disorders.

In recent years, the demand for fluorinated compounds like 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride has surged due to their enhanced metabolic stability and bioavailability. Fluorination is a key strategy in modern medicinal chemistry, as it often improves a molecule's binding affinity and pharmacokinetic properties. This compound's dihydrochloride salt form further enhances its solubility, making it suitable for various experimental and formulation applications. Its CAS number 1654772-88-9 serves as a critical identifier for researchers sourcing high-purity samples for preclinical studies.

The synthesis and characterization of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride involve advanced organic chemistry techniques, including nucleophilic substitution and salt formation. Analytical methods such as NMR, HPLC, and mass spectrometry are routinely employed to confirm its purity and structural integrity. Given the growing interest in fluorinated bioactive molecules, this compound is frequently discussed in forums and publications focusing on innovative drug design. Its potential interactions with G-protein-coupled receptors (GPCRs) and ion channels are areas of active investigation, aligning with current trends in precision medicine.

From an industrial perspective, CAS 1654772-88-9 is often procured by pharmaceutical companies and academic institutions engaged in neuroscience and pharmacology research. The compound's stability under various storage conditions and compatibility with common laboratory solvents make it a practical choice for high-throughput screening campaigns. Additionally, its relevance to neurodegenerative disease research and pain management therapies has positioned it as a valuable tool compound in translational studies.

As the scientific community continues to explore novel piperidine-based therapeutics, 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride remains a compound of high interest. Its dual functional groups—the amine moiety and the difluoroethyl side chain—offer versatile opportunities for further chemical modifications. Researchers are also investigating its potential as a building block for PET radiotracers, leveraging the fluorine atoms for isotopic labeling. With ongoing advancements in synthetic methodologies and computational modeling, this compound is poised to play a pivotal role in next-generation drug development.

In summary, 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride (CAS 1654772-88-9) exemplifies the intersection of fluorine chemistry and medicinal innovation. Its applications span from basic research to therapeutic development, addressing pressing challenges in neuroscience and beyond. As the demand for target-specific small molecules grows, this compound will undoubtedly remain a focal point in both academic and industrial research landscapes.

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